(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane
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Overview
Description
Chitosan is a naturally occurring, biodegradable, and non-toxic polymer derived from chitin through an alkaline deacetylation reaction . It is one of the most abundant cationic polymers found in nature, primarily sourced from the shells of crustaceans such as shrimp, crab, and crawfish . Chitosan (MW 30000) refers to chitosan with a molecular weight of 30000. Due to its non-toxicity, biocompatibility, and biodegradability, chitosan is extensively used in various fields, including industrial, biomedical, food, pharmaceutical, environmental, and agricultural industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chitosan is prepared from chitin through a deacetylation process. The process involves the following steps :
Demineralization: Chitin is treated with hydrochloric acid to remove calcium carbonate.
Deproteinization: Sodium hydroxide is used to remove proteins from the chitin.
Deacetylation: The deproteinized chitin is treated with concentrated sodium hydroxide at elevated temperatures to remove acetyl groups, resulting in chitosan.
Industrial Production Methods: Industrial production of chitosan involves similar steps but on a larger scale. The process includes:
Raw Material Collection: Shells of crustaceans are collected from seafood processing industries.
Pre-treatment: The shells are washed and ground into smaller particles.
Chemical Treatment: The ground shells undergo demineralization, deproteinization, and deacetylation using industrial-grade reagents.
Purification: The resulting chitosan is purified, dried, and ground into a fine powder for various applications.
Chemical Reactions Analysis
Chitosan undergoes various chemical reactions due to the presence of amino and hydroxyl groups :
Oxidation: Chitosan can be oxidized using reagents like hydrogen peroxide, resulting in the formation of chitosan derivatives with altered properties.
Reduction: Chitosan can undergo reduction reactions, although these are less common.
Substitution: Chitosan can react with aldehydes or ketones to form Schiff bases, which are imine derivatives. This reaction involves the amino group at the C-2 position of chitosan.
Acylation: Chitosan can be acylated using acyl chlorides or anhydrides to form N-acyl chitosan derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Substitution: Aldehydes, ketones, acidic or basic conditions.
Acylation: Acyl chlorides, anhydrides, organic solvents.
Major Products Formed:
Oxidation: Oxidized chitosan derivatives.
Substitution: Schiff bases (imine derivatives).
Acylation: N-acyl chitosan derivatives.
Scientific Research Applications
Chitosan has a wide range of scientific research applications :
Chemistry: Used as a green catalyst and in the synthesis of metallic nanoparticles.
Biology: Employed in tissue engineering, wound healing, and as a scaffold for cell growth.
Medicine: Utilized in drug delivery systems, antimicrobial treatments, and cancer therapy.
Industry: Applied in water treatment, food preservation, and as a biodegradable packaging material.
Mechanism of Action
The mechanism of action of chitosan involves its interaction with cell membranes and intracellular components . Chitosan’s cationic nature allows it to bind to negatively charged cell membranes, disrupting their integrity and leading to cell death. It can also penetrate bacterial cell walls, bind with DNA, and inhibit DNA transcription and mRNA synthesis . Additionally, chitosan can induce apoptosis in cancer cells through the mitochondrial pathway .
Comparison with Similar Compounds
- Cellulose
- Alginate
- Chitin
Chitosan’s unique properties, such as its cationic nature, biocompatibility, and biodegradability, make it a versatile and valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C20H43N3O13 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane |
InChI |
InChI=1S/C18H35N3O13.2CH4/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;/h4-18,22-29H,1-3,19-21H2;2*1H4/t4?,5?,6?,7?,8?,9?,10-,11-,12-,13-,14-,15-,16-,17+,18+;;/m1../s1 |
InChI Key |
JFWTYIODSIIOSW-ISQCKPTCSA-N |
Isomeric SMILES |
C.C.C(C1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@@H](C([C@@H](OC2CO)O[C@H]3[C@@H](C([C@@H](OC3CO)O)N)O)N)O)N)O)O)O |
Canonical SMILES |
C.C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O |
Origin of Product |
United States |
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